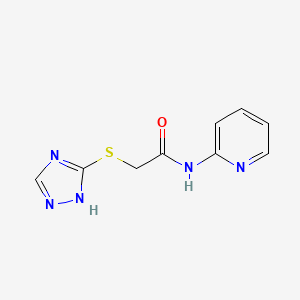
N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves complex chemical reactions. For instance, 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones are prepared by reacting 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol, indicating a method that could potentially be adapted for the synthesis of our compound of interest (Elix et al., 1986).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior and potential applications. For example, the crystal structure of a related piperazine compound showed a nearly planar heterocyclic ring system, which could be relevant for analyzing the molecular structure of "N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" (Elix et al., 1986).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that define their properties and applications. For instance, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions is an example of a specific reaction that could be relevant to our compound (Yamaura et al., 1985).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies on similar compounds have shown diverse crystalline structures and physical behaviors that could provide insights into the physical properties of "N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" (Williams et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are crucial for understanding how piperazine derivatives can be utilized in various scientific fields. The study of analogs and related compounds provides valuable information on the chemical behavior of such complex molecules (Elix et al., 1986); (Yamaura et al., 1985).
Scientific Research Applications
Oxidative Removal Applications
Research has shown that compounds with a structure similar to N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo oxidative removal under mild conditions. For example, the N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed using cerium(IV) diammonium nitrate, which is significant in chemical synthesis and modification processes (Yamaura et al., 1985).
Synthesis and Characterization
Synthetic routes involving similar structures have been developed for various purposes, including the preparation of piperazine derivatives as 5-HT7 receptor antagonists (Yoon et al., 2008). The synthesis and characterization of compounds with such structures are important in medicinal chemistry and drug discovery.
Conformational Studies
The study of the conformation of such compounds in different solvents and environments provides insights into their chemical behavior and potential applications. For instance, research on 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones reveals how these compounds behave in various solvents, which is crucial for their application in different chemical processes (Elix et al., 1986).
Radiolabeled Compounds for PET Studies
Compounds with similar structures have been used to develop radiolabeled antagonists for studying receptors like 5-HT1A with positron emission tomography (PET), contributing significantly to neurological and pharmacological research (Plenevaux et al., 2000).
Bioactivity Studies
Research into the bioactivity of compounds with related structures includes the development of Mannich bases with piperazines, which have shown potential in various bioactivities, including cytotoxic/anticancer and enzyme inhibitory effects (Gul et al., 2019). This research is crucial for drug development and understanding the biological interactions of these compounds.
Safety and Hazards
properties
IUPAC Name |
(E)-1-(5-bromo-2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O/c1-28-23-10-9-21(24)15-20(23)16-25-27-13-11-26(12-14-27)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15-16H,11-14,17H2,1H3/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNTFNZPXCDJA-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)
![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)


![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)